
3-Methylhexane
Overview
Description
3-Methylhexane (C₇H₁₆) is a branched alkane with a methyl group attached to the third carbon of a hexane backbone. It is a colorless, odorless liquid with a boiling point of 91°C, a melting point of −119°C, and a density of 0.687 g/mL at 25°C . Its molecular structure (SMILES: CCCC(C)CC
) allows for stereoisomerism, with the (S)-enantiomer being a documented configuration .
This compound is notable for its role as a volatile organic compound (VOC) in environmental and industrial contexts. It is emitted from adhesives , linked to vehicle exhaust , and identified as a transient biomarker in algal cultures under rotifer grazing stress . Additionally, it has been proposed as a diagnostic marker in tuberculosis research due to its discriminatory presence in human skin volatiles .
Preparation Methods
Catalytic Alkylation of Aromatic Hydrocarbons
The most well-documented route to 3-methylhexane involves a two-step process: (1) alkylation of benzene or toluene with 3-halo-3-ethylpentane, followed by (2) dealkylation of the resulting 3-aryl-3-methylhexane.
Alkylation Reaction Parameters
The alkylation step employs 3-chloro-3-ethylpentane, 3-bromo-3-ethylpentane, or 3-iodo-3-ethylpentane as the haloalkane reactant, with benzene or toluene as the aromatic substrate. Critical parameters include:
-
Catalyst : Anhydrous FeCl₃ (0.01–0.5 moles per mole of haloalkane) .
-
Temperature : 0–30°C, optimally 5–15°C, to suppress side reactions .
Under these conditions, the reaction yields >90% 3-aryl-3-methylhexane (e.g., 3-phenyl-3-methylhexane) . Substituting FeCl₃ with AlCl₃ results in complex mixtures devoid of the target product, highlighting FeCl₃’s unique ability to stabilize the carbocation intermediate without inducing rearrangements .
Table 1: Alkylation Performance Under Varied Catalysts
Catalyst | Temperature (°C) | Product Purity (%) | Side Products (%) |
---|---|---|---|
FeCl₃ | 5–15 | 92–95 | <8 |
AlCl₃ | 5–15 | 0 | >95 |
Mechanistic Basis for Selectivity
The reaction proceeds via an SN1 mechanism , where FeCl₃ facilitates heterolytic cleavage of the carbon-halogen bond in 3-halo-3-ethylpentane, generating a tertiary carbocation . This carbocation undergoes a methyl shift (Figure 1), converting the ethyl branch into a methyl group while extending the main chain:
Figure 1: Methyl shift during carbocation rearrangement. The ethyl group (C₂H₅) at C3 migrates to C4, forming a methyl branch (CH₃) and extending the chain to six carbons .
Stereochemical outcomes are irrelevant here due to the symmetric nature of the carbocation intermediate, ensuring consistent product geometry .
Dealkylation to Isolate this compound
The aryl group in 3-aryl-3-methylhexane is removed via hydrodearylation , typically using hydrogen gas (H₂) over palladium (Pd) or platinum (Pt) catalysts. This step restores the alkane structure:
Industrial protocols optimize hydrogen pressure (10–50 bar) and temperature (150–200°C) to maximize yield while minimizing cracking .
Industrial Production Considerations
Catalyst Recycling
FeCl₃ is recoverable via filtration and reactivation, reducing costs. However, residual organics necessitate thermal treatment (200–300°C) to restore catalytic activity .
Purity Control
-
Distillation : this compound is isolated using fractional distillation (boiling point: 90.6°C) .
-
Analytical Validation : Gas chromatography (GC) with flame ionization detection confirms purity >99% .
Table 2: Thermophysical Properties of this compound
Property | Value |
---|---|
Boiling Point | 90.6°C |
Melting Point | -119.4°C |
Density (20°C) | 0.678 g/cm³ |
Refractive Index (nD²⁰) | 1.388 |
Comparative Analysis of Alternative Routes
While alkylation-dealkylation dominates, hypothetical alternatives include:
Hydrogenation of 3-Methylhexene
This method is less common due to the scarcity of 3-methylhexene precursors and higher operational costs .
Grignard Reagent Alkylation
Reacting 3-methylhexylmagnesium bromide with methanol:
Limited by moisture sensitivity and intermediate complexity .
Scientific Research Applications
Scientific Research Applications
3-Methylhexane is utilized as a model compound in various fields of research, including:
1. Catalytic Reactions
- Hydrocarboxylation: It is used in copper-catalyzed hydrocarboxylation processes to convert simple alkanes into branched monocarboxylic acids under mild conditions. This reaction is significant for producing high-value chemicals from readily available alkanes .
- Oxygenation Reactions: The compound participates in Au-catalyzed oxygenation reactions using hydrogen peroxide, which are essential for synthesizing alcohols and other functionalized products .
2. Organic Synthesis
- Solvent Use: this compound serves as a solvent in organic reactions, facilitating various chemical processes due to its non-polar nature.
- Synthesis of Isomers: It is involved in the synthesis of dimethyl isomers using platinum-based catalysts, showcasing its versatility in organic chemistry.
3. Environmental Studies
- As a component of gasoline and other fuels, this compound is studied for its environmental impact, particularly regarding combustion efficiency and emissions .
Toxicological Profile
Research indicates that exposure to this compound can lead to several health effects:
Effect | Description |
---|---|
CNS Depression | Symptoms include dizziness and headaches |
Skin Irritation | Direct contact can cause irritation |
Eye Irritation | Exposure may lead to discomfort |
The compound has been associated with potential central nervous system effects when inhaled, highlighting the importance of safety measures during handling .
Case Studies
Case Study 1: Catalytic Hydrocarboxylation
In a study published in Applied Catalysis A: General, researchers demonstrated the effectiveness of copper-catalyzed hydrocarboxylation using this compound as a substrate. The study highlighted the conversion efficiency at low temperatures, making it a promising method for producing branched carboxylic acids from alkanes .
Case Study 2: Oxygenation Reactions
A paper in Tetrahedron Letters explored the oxygenation of alkanes, including this compound, utilizing gold catalysts. The findings revealed that this method could selectively produce alcohols with minimal by-products, showcasing its potential for industrial applications .
Mechanism of Action
As a simple hydrocarbon, 3-methylhexane does not have a specific mechanism of action in biological systems. its chemical reactivity can be explained by the principles of organic chemistry. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of more oxidized products. In substitution reactions, the presence of UV light or a catalyst facilitates the replacement of hydrogen atoms with halogen atoms .
Comparison with Similar Compounds
Structural Isomers
2-Methylhexane (C₇H₁₆)
- Structure : Methyl group on the second carbon of hexane.
- Physical Properties : Similar boiling point (~90–92°C) but distinct GC retention times due to branching differences .
- Chemical Behavior :
- In hydroisomerization over zeolites, the 2-methylhexane/3-methylhexane ratio is ~0.7 under thermodynamic equilibrium, but deviates in shape-selective catalysts like ZSM-5 due to diffusion barriers .
- Both isomers are produced during lipid peroxidation in stressed algae, but 3-methylhexane exhibits stronger correlation with grazing activity .
3-Ethylpentane (C₇H₁₆)
- Structure : Ethyl group on the third carbon of pentane.
- Relationship : Chain isomer of this compound, sharing the molecular formula but differing in carbon skeleton .
- Applications : Less studied in environmental contexts compared to this compound.
Branched Alkanes in Environmental Emissions
Reactivity in Catalytic Processes
VOC Emission Dynamics
Adhesive Emissions
- This compound vs. Ethylcyclopentane :
Biogenic Production
- In Microchloropsis salina cultures, this compound signals peak within 24 hours of rotifer grazing, contrasting with slower-emission monoterpenes .
Spectral and Thermodynamic Properties
Property | This compound | 2-Methylhexane |
---|---|---|
¹H NMR Shift (ppm) | 0.857–0.860 (sec-butyl CH₃) | Similar but distinct splitting |
ΔH Combustion | -4,814 kJ/mol (estimated) | Slightly lower due to branching |
Biological Activity
3-Methylhexane, a branched alkane with the chemical formula , is primarily recognized for its role as a human metabolite and its presence in various environmental contexts. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential health implications, and toxicity.
Chemical Structure and Properties
This compound is an isomer of heptane and is classified under branched alkanes. Its structure can be represented as follows:
Physical Properties:
- Molecular Weight: 100.2 g/mol
- Boiling Point: Approximately 90.6°C
- Solubility: Insoluble in water, soluble in organic solvents
Metabolic Role
This compound is not a naturally occurring metabolite but is identified in individuals exposed to this compound or its derivatives. It is categorized as a secondary metabolite, which may play roles in signaling or defense mechanisms within biological systems .
Human Exposure and Metabolism
Research indicates that this compound can be detected in human blood, particularly among those exposed to industrial environments where hydrocarbons are prevalent . The compound has been linked to various biological responses, including potential central nervous system effects when inhaled .
Toxicological Profile
The toxicity of this compound has been investigated through various studies. The compound exhibits the following toxicological characteristics:
- Central Nervous System Depression: Inhalation exposure can lead to symptoms such as dizziness, headaches, and in severe cases, loss of consciousness .
- Irritation Potential: Skin and eye irritation have been reported upon direct contact with the liquid form of the compound.
Table 1: Toxicological Effects of this compound
Effect | Description |
---|---|
CNS Depression | Symptoms include dizziness and headaches |
Skin Irritation | Contact can lead to irritation |
Eye Irritation | Direct exposure may cause discomfort |
Case Study 1: Occupational Exposure
A study conducted on workers in petrochemical industries revealed that prolonged exposure to this compound resulted in elevated levels of the compound in blood samples. The study highlighted a correlation between exposure levels and reported symptoms of CNS depression among workers .
Case Study 2: Environmental Impact
Another investigation focused on the environmental persistence of this compound. The study found that this compound can accumulate in areas with high industrial activity, leading to potential health risks for nearby populations due to air quality degradation .
Research Findings
Recent research has utilized quantum molecular descriptors to analyze the biological activity of alkanes, including this compound. This approach has provided insights into the relationship between molecular structure and biological response, suggesting that variations in chemical structure can significantly impact toxicity profiles .
Table 2: Quantum Molecular Descriptors for Biological Activity
Descriptor | Value | Implication |
---|---|---|
Chemical Hardness | Varies | Indicates stability and reactivity |
Dipole Moment | Low | Suggests low polarity |
Non-linear Polarizability | Moderate | Affects interaction with biological targets |
Chemical Reactions Analysis
Types of Chemical Reactions
3-Methylhexane can undergo several types of reactions:
-
Oxidation: this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
-
Reduction: While this compound is a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation.
-
Substitution: this compound can undergo substitution reactions, particularly halogenation. When treated with chlorine (Cl₂) or bromine (Br₂) under ultraviolet (UV) light, it forms various haloalkanes.
Reaction Conditions and Products
The specific conditions and reagents used in the reactions of this compound determine the products formed:
Reaction | Reagents and Conditions | Major Products |
---|---|---|
Oxidation | Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄) | 3-Methylhexanol, 3-Methylhexanone, 3-Methylhexanoic acid |
Reduction | Hydrogen gas (H₂) with a metal catalyst (Pd, Pt) | No significant change (already saturated) |
Substitution | Chlorine (Cl₂), bromine (Br₂) under UV light | 3-Chloro-3-methylhexane, 3-Bromo-3-methylhexane |
Environmental and Biological Aspects
This compound is found in environmental contexts and as a human metabolite. Research indicates that the position of the methyl group significantly impacts biodegradation. This compound, with its methyl group in the 3-position, demonstrates greater resistance to biodegradation compared to 2-methylhexane, highlighting the influence of molecular branching on microbial attack.
SN1 Reaction Example
This compound is involved in reactions. For example, the hydrolysis of (S)-3-chloro-3-methylhexane produces a racemic mixture of both R and S enantiomers of 3-methyl-3-hexanol . The carbocation formed in the first step of the reaction has a trigonal planar shape, allowing the nucleophile to react from either the front side or the back side, resulting in a 50:50 mixture of both R and S enantiomers .
Q & A
Basic Research Questions
Q. How is 3-methylhexane structurally characterized using spectroscopic methods?
To confirm the identity of this compound, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For NMR, the methyl branching at position 3 produces distinct splitting patterns in the H and C spectra, such as a triplet for the methyl group (δ ~0.8 ppm) and multiplet signals for adjacent carbons. GC-MS analysis using a non-polar column (e.g., DB-5) separates isomers based on retention indices, with fragmentation patterns confirming molecular weight (100.2 g/mol) and branching . Experimental protocols must adhere to reproducibility standards, including purity verification via melting point or refractive index comparisons with literature data .
Q. What criteria validate the IUPAC nomenclature "this compound"?
The IUPAC name is determined by identifying the longest carbon chain (hexane: 6 carbons) and numbering to assign the methyl substituent the lowest possible position (C3). For chiral variants (e.g., (S)-3-methylhexane), stereochemical descriptors are added using Cahn-Ingold-Prelog rules, validated by optical rotation measurements or X-ray crystallography .
Q. What experimental methods are used to measure the aqueous solubility of this compound?
Gravimetric analysis and static headspace gas chromatography are common. In gravimetric methods, excess hydrocarbon is equilibrated with water at 298 K, followed by mass quantification after phase separation. Headspace GC detects trace concentrations (e.g., g/100 g solution) via calibration curves. Discrepancies in literature values (e.g., Polak & Lu vs. Price) often arise from differences in temperature control (±0.1°C required) and purity checks (e.g., NMR or GC-MS >99%) .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound be resolved?
Systematic meta-analysis should compare methodologies:
- Purity verification : Ensure compounds are free from co-eluting isomers (e.g., 2-methylhexane) using high-resolution GC.
- Temperature control : Validate thermostatic systems (e.g., ±0.05°C precision) to avoid kinetic solubility artifacts.
- Reference standards : Cross-check against well-characterized systems (e.g., n-hexane/water). For this compound, the tentative solubility is g/100 g, derived from averaging Polak & Lu’s higher values and Price’s conservative estimates after excluding non-independent data .
Q. How do machine learning models predict physicochemical properties of this compound?
Quantitative structure-property relationship (QSPR) models incorporate correction factors for branching. For example, the methylation weight () and symmetry factor () adjust predictions for properties like boiling point (C) and vapor pressure. Validation against experimental data (e.g., NIST thermophysical tables) ensures accuracy, with deviations >5% prompting re-optimization of hyperparameters .
Q. What analytical techniques detect this compound in environmental samples?
Air sampling with thermal desorption tubes followed by GC-MS is standard. For biomarker studies (e.g., oxidative stress assays), discriminant analysis prioritizes this compound among volatile organic compounds (VOCs) using Statistica’s stepwise Wilkes λ minimization. Key steps include:
- Data preprocessing : Normalize peak areas to internal standards (e.g., deuterated hexane).
- Feature selection : Retain biomarkers with λ < 0.05 (e.g., this compound, isoprene) and exclude low-influence variables (e.g., heptane) .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical for handling this compound in laboratories?
- Ventilation : Use fume hoods to limit exposure to vapors (flash point: C).
- First aid : For inhalation, administer fresh air and seek medical attention if narcotic symptoms (e.g., dizziness) occur. Skin contact requires washing with soap/water; eye exposure necessitates 10-minute irrigation .
- Storage : Class 3 flammable liquid; store in spark-proof cabinets at <25°C .
Q. How is this compound purified after synthesis?
Fractional distillation (bp 90–92C) separates it from linear alkanes. Purity is confirmed via GC-MS (>99.5% area) and H NMR (absence of extraneous peaks at δ 1.2–1.5 ppm). For chiral purity, chiral GC columns (e.g., β-cyclodextrin) resolve enantiomers .
Q. Application in Interdisciplinary Research
Q. How is this compound used in biomarker studies for lipid peroxidation (LPO)?
As a secondary LPO product, it correlates with oxidative stress in biological systems. In rodent models, dynamic headspace sampling quantifies this compound in exhaled breath, with concentrations >10 ppb indicating significant LPO activity. Multivariate analysis (e.g., PCA) integrates it with other aldehydes/ketones to improve diagnostic specificity .
Properties
IUPAC Name |
3-methylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXXKKOSFGPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044334 | |
Record name | 3-Methylhexane | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Aldrich MSDS] | |
Record name | Hexane, 3-methyl- | |
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Record name | 3-Methylhexane | |
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Vapor Pressure |
61.5 [mmHg] | |
Record name | 3-Methylhexane | |
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CAS No. |
589-34-4, 70024-92-9 | |
Record name | 3-Methylhexane | |
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Record name | 3-Methylhexane | |
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Record name | 3-METHYLHEXANE | |
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Record name | Hexane, 3-methyl- | |
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Record name | Alkanes, C7-8-iso- | |
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Retrosynthesis Analysis
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